molecular formula C15H14N2OS B14234452 N-[2-(Methylcarbamothioyl)phenyl]benzamide CAS No. 396716-38-4

N-[2-(Methylcarbamothioyl)phenyl]benzamide

Cat. No.: B14234452
CAS No.: 396716-38-4
M. Wt: 270.4 g/mol
InChI Key: IFRHFWHGEOKJFZ-UHFFFAOYSA-N
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Description

N-[2-(Methylcarbamothioyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a methylcarbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylcarbamothioyl)phenyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylcarbamothioyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonated benzo[d][1,3]oxazines.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

N-[2-(Methylcarbamothioyl)phenyl]benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[2-(Methylcarbamothioyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Methylcarbamothioyl)phenyl]benzamide is unique due to its methylcarbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

396716-38-4

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-[2-(methylcarbamothioyl)phenyl]benzamide

InChI

InChI=1S/C15H14N2OS/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18)

InChI Key

IFRHFWHGEOKJFZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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